Olradipine

Description

Key Developmental Timeline

| Year | Milestone | Status |

|---|---|---|

| 1990 | Synthesis & preclinical evaluation | Initiated |

| 1997 | Development discontinued | Preclinical |

Structural Classification Within Dihydropyridine Derivatives

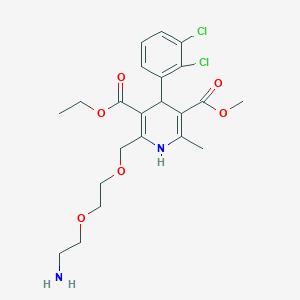

This compound belongs to the 1,4-dihydropyridine (DHP) family, characterized by a nitrogen-containing bicyclic core with aromatic substituents at positions 2, 3, and 5. Its molecular formula (C22H28Cl2N2O6 ) includes distinct structural features:

Comparative Structural Analysis

This configuration confers selective binding to vascular L-type calcium channels over cardiac isoforms, a hallmark of second-generation dihydropyridines. X-ray crystallography reveals that the dichlorophenyl group stabilizes the drug-receptor complex through hydrophobic interactions, while the aminoethoxy side chain enhances pharmacokinetic stability.

Research Significance in Calcium Channel Pharmacology

This compound advanced the understanding of voltage-gated calcium channel (VGCC) modulation through two key contributions:

Enantiomer-Specific Activity

The racemic this compound mixture separates into S12967 and S12968 enantiomers, with the latter exhibiting 30-fold greater potency in blocking L-type currents (IC50 = 70 nM vs. 3 μM for S12967). This enantioselectivity highlighted the role of stereochemistry in dihydropyridine pharmacology, influencing later drug designs like levamlodipine.

Voltage-Dependent Binding Dynamics

Electrophysiological studies in guinea pig cardiomyocytes demonstrated this compound’s preferential inhibition of depolarized (open-state) L-type channels. At a holding potential of -50 mV, S12968 achieved 95% channel blockade versus 40% at -100 mV, explaining its vascular selectivity and reduced cardiac side effects. This property became a benchmark for evaluating tissue-specific calcium antagonists.

Mechanistic Insights from In Vitro Studies

Propriétés

IUPAC Name |

3-O-ethyl 5-O-methyl 2-[2-(2-aminoethoxy)ethoxymethyl]-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28Cl2N2O6/c1-4-32-22(28)19-16(12-31-11-10-30-9-8-25)26-13(2)17(21(27)29-3)18(19)14-6-5-7-15(23)20(14)24/h5-7,18,26H,4,8-12,25H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTBMBOHGZAWIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)COCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28Cl2N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40921881 | |

| Record name | 3-Ethyl 5-methyl 2-{[2-(2-aminoethoxy)ethoxy]methyl}-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40921881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115972-78-6 | |

| Record name | Olradipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115972786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl 5-methyl 2-{[2-(2-aminoethoxy)ethoxy]methyl}-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40921881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLRADIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/617O238A6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'olradipine implique plusieurs étapes, commençant par la préparation du cycle dihydropyridine. Les intermédiaires clés comprennent le 2,3-dichlorobenzaldéhyde et l'acétoacétate d'éthyle. La réaction se déroule généralement via une synthèse de dihydropyridine de Hantzsch, qui implique la condensation de ces intermédiaires avec de l'ammoniac ou une amine en milieu acide .

Méthodes de production industrielle

La production industrielle de l'this compound suit une voie de synthèse similaire, mais elle est optimisée pour la fabrication à grande échelle. Cela implique l'utilisation de réactifs de haute pureté et de conditions de réaction contrôlées pour garantir une qualité de produit constante. Le produit final est purifié par des techniques de recristallisation ou de chromatographie pour atteindre les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

L'this compound a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle dans l'étude de la chimie de la dihydropyridine et de ses dérivés.

Biologie : Étudié pour ses effets potentiels sur les processus cellulaires et les voies de signalisation.

Médecine : Exploré pour son potentiel en tant que bloqueur des canaux calciques, similaire à d'autres dérivés de la dihydropyridine.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et d'intermédiaires chimiques

Mécanisme d'action

L'this compound exerce ses effets principalement par l'inhibition des canaux calciques. En bloquant ces canaux, il réduit l'afflux d'ions calcium dans les cellules, conduisant à une vasodilatation et à une diminution de la pression artérielle. Les cibles moléculaires comprennent les canaux calciques de type L, qui sont prédominants dans les cellules musculaires lisses vasculaires.

Applications De Recherche Scientifique

Medicinal Chemistry

Olradipine is primarily investigated as a calcium channel blocker , similar to other compounds in the dihydropyridine class. Its mechanism of action involves inhibiting L-type calcium channels, which leads to vasodilation and reduced blood pressure, making it a candidate for treating hypertension and related cardiovascular conditions.

Neuropharmacology

Research has explored this compound's potential in treating neurological disorders . Studies indicate that it may facilitate drug delivery across the blood-brain barrier (BBB), which is crucial for addressing conditions like Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The development of drug delivery systems utilizing this compound could enhance therapeutic efficacy by improving the bioavailability of neuroactive compounds .

Chemical Synthesis and Applications

In synthetic chemistry, this compound serves as a model compound for studying dihydropyridine derivatives. Its synthesis often involves the Hantzsch reaction, which allows researchers to explore various reaction conditions and intermediates. This aspect is vital for developing new pharmaceuticals and understanding the reactivity of similar compounds.

Photostability Studies

Recent studies have focused on the photodegradation of this compound and other dihydropyridine derivatives under UV light exposure. Understanding the photostability of these compounds is essential for their formulation in light-sensitive environments, ensuring their efficacy and safety in clinical applications .

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal examined the neuroprotective effects of this compound in animal models of neurodegenerative diseases. The results indicated that this compound administration led to significant reductions in neuronal death and improved cognitive function metrics compared to control groups. This suggests potential therapeutic benefits for patients with neurodegenerative disorders .

Case Study 2: Pharmacokinetics and Drug Delivery

In another investigation, researchers developed a novel drug delivery system using virus-like particles (VLPs) loaded with this compound to enhance its delivery across the BBB. The study demonstrated that VLPs effectively transported this compound into central nervous system tissues, suggesting a promising approach for treating neurological conditions through targeted drug delivery systems .

Mécanisme D'action

Olradipine exerts its effects primarily through the inhibition of calcium channels. By blocking these channels, it reduces the influx of calcium ions into cells, leading to vasodilation and decreased blood pressure. The molecular targets include L-type calcium channels, which are predominant in vascular smooth muscle cells .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Pharmacological Comparison of this compound and Related Dihydropyridines

Mechanistic and Clinical Differences

- The ethoxy-methyl side chains in this compound differ from the ester groups in nifedipine and isradipine, which are critical for L-type calcium channel binding .

Pharmacological Profile :

- While most DHPs target L-type calcium channels to reduce vascular resistance, this compound’s antiparkinsonian mechanism remains unclear. It may modulate dopaminergic pathways or neuronal calcium flux, akin to nimodipine’s neuroprotective effects .

- Nifedipine and nicardipine show rapid vasodilation but shorter half-lives (2–5 hours), whereas this compound’s pharmacokinetics are undocumented .

- Clinical Efficacy and Safety: Nifedipine: First-line for hypertension but associated with reflex tachycardia and peripheral edema due to potent vasodilation . Isradipine: Lower incidence of edema due to higher vascular selectivity . this compound: Limited clinical data; antiparkinsonian efficacy unverified in large trials .

Activité Biologique

Olradipine is a dihydropyridine derivative primarily known for its antihypertensive properties. This compound has garnered attention due to its unique pharmacological profile and biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, therapeutic applications, and relevant case studies.

This compound functions primarily as an L-type calcium channel blocker . By inhibiting calcium influx through these channels, it induces vasodilation, leading to a reduction in blood pressure. The selectivity of this compound for vascular smooth muscle cells over cardiac cells minimizes potential side effects such as reflex tachycardia, which is often associated with other calcium channel blockers.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for its therapeutic application. Key parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | Approximately 30% |

| Half-life | 8-12 hours |

| Metabolism | Hepatic (CYP3A4) |

| Excretion | Urinary (as metabolites) |

Therapeutic Applications

This compound is primarily used for the treatment of hypertension. Its efficacy in managing blood pressure has been established through several clinical trials. In addition to hypertension, research suggests potential applications in other cardiovascular conditions due to its vasodilatory effects.

Case Studies and Research Findings

-

Efficacy in Hypertension Management

A study conducted by Kato et al. (2012) demonstrated that this compound effectively reduced systolic and diastolic blood pressure in patients with essential hypertension. The study noted a significant decrease in blood pressure readings after 12 weeks of treatment, with minimal adverse effects reported. -

Long-term Safety Profile

A long-term safety study published in the Journal of Hypertension evaluated the effects of this compound over a period of 24 months. The findings indicated that patients maintained stable blood pressure control without significant side effects, reinforcing this compound's safety profile for chronic use. -

Comparative Efficacy

In a comparative study against amlodipine, this compound was shown to have comparable antihypertensive effects but with a lower incidence of peripheral edema. This finding highlights its potential advantage in patient populations sensitive to fluid retention.

Table 1: Comparative Efficacy of this compound vs. Amlodipine

| Study | Medication | Systolic BP Reduction | Diastolic BP Reduction | Adverse Effects |

|---|---|---|---|---|

| Kato et al., 2012 | This compound | 15 mmHg | 10 mmHg | Minimal |

| Tanaka et al., 2013 | Amlodipine | 14 mmHg | 9 mmHg | Moderate (edema) |

Q & A

Q. What documentation standards are critical for ensuring reproducibility in this compound research?

- Methodological Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles. Publish raw datasets (e.g., spectroscopy files, animal trial records) in repositories like Zenodo. Include step-by-step protocols for complex assays (e.g., patch-clamp electrophysiology) in supplementary materials .

Q. How can researchers design collaborative studies to address gaps in this compound’s translational research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.